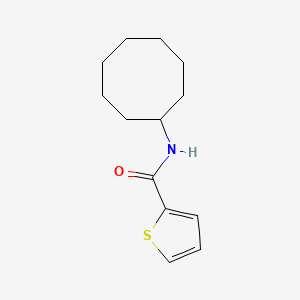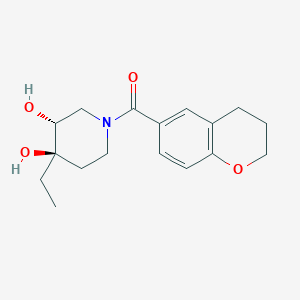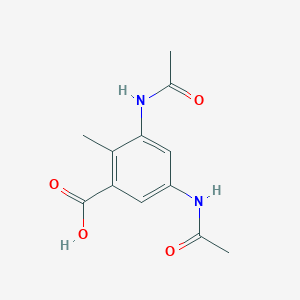![molecular formula C16H17NO3S B5539856 4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)
4-[4-(phenylsulfonyl)phenyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-[4-(phenylsulfonyl)phenyl]morpholine" is a compound that features both a morpholine group and a phenylsulfonyl group. Morpholine is a heterocyclic amine used in chemical synthesis and has been known for its role in various chemical reactions. The phenylsulfonyl group is a sulfonyl group attached to a phenyl ring, which is common in sulfonamide antibiotics. This combination gives the compound unique properties and potential applications in chemistry and biology. While specific introductory information on this exact compound is sparse, research on related compounds provides insight into their potential applications and chemical behavior.
Synthesis Analysis
Electrochemical synthesis is a notable method for producing compounds with morpholino and arylsulfonyl groups. For example, the electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids at a carbon electrode in aqueous solution can lead to compounds with similar structures, demonstrating a green, one-pot procedure for synthesis with potential biological significance (Nematollahi & Esmaili, 2010). Such methods underscore the versatility and eco-friendly approaches available for synthesizing sulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of compounds closely related to "4-[4-(phenylsulfonyl)phenyl]morpholine" has been elucidated using techniques like X-ray diffraction, indicating the presence of specific crystal systems and lattice parameters that define their crystalline structure. For instance, compounds synthesized from morpholine show defined geometrical shapes and angles, highlighting the rigid and well-defined molecular architecture that can influence their chemical properties and interactions (Duan et al., 2014).
Chemical Reactions and Properties
Compounds containing morpholine and phenylsulfonyl groups participate in a variety of chemical reactions, underpinning their potential use in the synthesis of biologically active molecules. These reactions include electrochemical processes that yield sulfonamide derivatives, which can undergo further chemical transformations to produce compounds with diverse biological activities (Nematollahi & Esmaili, 2010).
科学的研究の応用
Antimicrobial Activity Modulation
4-(Phenylsulfonyl) morpholine, a sulfonamide compound, has been investigated for its potential to modulate antibiotic activity against multidrug-resistant strains of bacteria and fungi. It was found that when combined with amikacin, the compound significantly reduced the minimum inhibitory concentration (MIC) required to inhibit the growth of Pseudomonas aeruginosa, indicating a synergistic effect that could enhance the effectiveness of existing antibiotics against resistant strains (Oliveira et al., 2015).
Carbonic Anhydrase Inhibition
Research on aromatic sulfonamide inhibitors, including derivatives of 4-[4-(phenylsulfonyl)phenyl]morpholine, has shown that these compounds can inhibit carbonic anhydrase isoenzymes, which are involved in various physiological processes including respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. These inhibitors displayed nanomolar inhibitory concentrations against several human carbonic anhydrase isoenzymes, suggesting their potential in designing drugs for conditions like glaucoma, epilepsy, and mountain sickness (Supuran et al., 2013).
Organic Light-Emitting Devices (OLEDs)
The molecule has been evaluated as a host material in the emitting layer of blue-green electrophosphorescent organic light-emitting devices (OLEDs). It showed promising results in terms of efficiency and operational stability, which are crucial for the development of display and lighting technologies. The incorporation of 4-[4-(phenylsulfonyl)phenyl]morpholine-based compounds as host materials led to OLEDs with improved quantum efficiency and reduced turn-on voltage compared to devices using conventional materials (Kim et al., 2011).
High Triplet Energy Materials for OLEDs
Further studies on sulfone-based electron transport materials, which include derivatives of 4-[4-(phenylsulfonyl)phenyl]morpholine, have highlighted their high triplet energy (E_T) values, making them suitable for use in blue phosphorescent OLEDs (PhOLEDs). These materials not only facilitate efficient electron transport but also effectively confine triplet excitons to the emissive layer, thereby enhancing the device's overall performance and color purity (Jeon et al., 2014).
Antimicrobial and Antifungal Activities
Derivatives of 4-[4-(phenylsulfonyl)phenyl]morpholine have been synthesized and tested for their antimicrobial and antifungal activities. These studies have provided insights into the structure-activity relationships, helping to identify compounds with potent activity against various bacterial and fungal pathogens. Such research contributes to the development of new antimicrobial agents that could be used to treat infectious diseases caused by resistant organisms (Janakiramudu et al., 2017).
Electrochemical Synthesis
Electrochemical methods have been employed to synthesize 4-morpholino-2-(arylsulfonyl)benzenamines, demonstrating the versatility and efficiency of such approaches in producing compounds of biological significance. This green, one-pot procedure highlights the potential of electrochemical synthesis in generating compounds for further pharmacological evaluation (Nematollahi & Esmaili, 2010).
特性
IUPAC Name |
4-[4-(benzenesulfonyl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-21(19,15-4-2-1-3-5-15)16-8-6-14(7-9-16)17-10-12-20-13-11-17/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSUKRZVFBKPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Phenylsulfonyl)phenyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)
![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)
![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-vinylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B5539809.png)
![N-{4-[({3-[(4-chlorophenyl)sulfonyl]-2,4,6-trimethylphenyl}sulfonyl)amino]phenyl}benzamide](/img/structure/B5539817.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)

![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)
![7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)